molecular formula C9H9NO B12964675 2-(3-Hydroxy-2-methylphenyl)acetonitrile

2-(3-Hydroxy-2-methylphenyl)acetonitrile

Cat. No.: B12964675
M. Wt: 147.17 g/mol
InChI Key: GXOVBDVETBPNEY-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-2-methylphenyl)acetonitrile is an aromatic nitrile derivative featuring a hydroxyl group at the meta-position and a methyl group at the ortho-position on the benzene ring. Its molecular formula is C₉H₉NO (molecular weight: 163.18 g/mol). The compound’s structure combines electron-withdrawing (nitrile) and electron-donating (hydroxyl, methyl) groups, influencing its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(3-hydroxy-2-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4,11H,5H2,1H3

InChI Key

GXOVBDVETBPNEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-2-methylphenyl)acetonitrile typically involves the reaction of 3-hydroxy-2-methylbenzaldehyde with a cyanide source. One common method is the use of sodium cyanide or potassium cyanide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-2-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 2-(3-Methylphenyl)acetonitrile.

    Reduction: 2-(3-Hydroxy-2-methylphenyl)ethylamine.

    Substitution: 2-(3-Hydroxy-2-methylphenyl)acetyl chloride.

Scientific Research Applications

2-(3-Hydroxy-2-methylphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-(3-Hydroxy-2-methylphenyl)acetonitrile and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₉H₉NO 3-OH, 2-CH₃ 163.18 Methyl group introduces steric hindrance; hydroxyl enables hydrogen bonding
(2-Hydroxyphenyl)acetonitrile C₈H₇NO 2-OH 133.15 Simpler structure with ortho-hydroxyl; higher solubility in polar solvents
2-(4-Hydroxyphenyl)acetonitrile C₈H₇NO 4-OH 133.15 Para-hydroxyl may enhance resonance stabilization; isolated from natural sources
2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile C₉H₉NO₃ 3-OH, 4-OCH₃, 2-OH (on nitrile) 179.18 Additional methoxy group increases lipophilicity; complex hydrogen-bonding network
2-(3-formyl-4-hydroxyphenyl)acetonitrile C₉H₇NO₂ 3-CHO, 4-OH 161.16 Formyl group enhances electrophilicity; potential reactivity in condensation reactions

Key Observations :

  • Steric Effects : The methyl group in the target compound may reduce rotational freedom and hinder interactions at the ortho-position compared to unmethylated analogs like (2-hydroxyphenyl)acetonitrile .
  • This contrasts with 2-(4-hydroxyphenyl)acetonitrile, where the para-hydroxyl may participate in stronger intramolecular hydrogen bonds .
  • Electronic Effects : Methyl (electron-donating) and nitrile (electron-withdrawing) groups create a polarized electronic environment, likely raising the HOMO energy and lowering the LUMO energy compared to analogs with fewer substituents .

Research Findings and Data Tables

Table 1: HOMO/LUMO Energies of Selected Analogs (Theoretical Data)

Compound HOMO Energy (eV) LUMO Energy (eV) ΔE (HOMO-LUMO) (eV)
Methyl 2-(4-Methylcoumarinyl)acetonitrile -5.82 -1.74 4.08
This compound* ~-5.5 (estimated) ~-1.9 (estimated) ~3.6 (estimated)

Note: Values for the target compound are extrapolated based on structural similarity to .

Table 2: Solubility and Hydrogen-Bonding Capacity

Compound Water Solubility (mg/mL) Hydrogen-Bond Donors Hydrogen-Bond Acceptors
(2-Hydroxyphenyl)acetonitrile 25.3 (predicted) 1 2
This compound 18.1 (predicted) 1 2
2-(4-Hydroxyphenyl)acetonitrile 22.8 (predicted) 1 2

Predicted data derived from LogP calculations (methyl group reduces solubility).

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